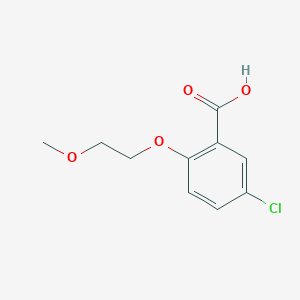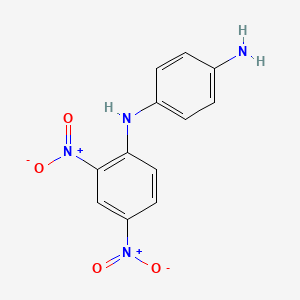
分散黄9
描述
科学研究应用
纺织品染色
分散黄9主要用于纺织行业,用于染色合成纤维,尤其是涤纶 . 该染料以其赋予织物鲜艳的黄色而闻名。 最近的进展探索了使用微波辐射来增强染色过程,从而导致颜色强度增加和染色时间减少 .
生物活性
研究表明,一些分散染料,包括this compound,具有潜在的生物活性。 这包括抗菌性能,这在创造具有卫生性能的纺织品方面是有益的 .
紫外线防护
在纺织品染色中加入this compound与织物的紫外线防护性能提高有关。 这种应用在生产户外服装和防晒服装方面特别有价值 .
环境监测
由于其独特的颜色和化学性质,this compound可用作环境研究中的示踪剂或指标。 它可以帮助监测水体的污染水平和有机化合物的存在 .
先进材料合成
This compound用于合成先进材料。 它的化学结构允许它被用作有机合成中的结构单元,有助于开发具有特定所需性能的新型材料 .
光动力疗法研究
在医学研究中,this compound在光动力疗法 (PDT) 中具有潜在的应用。 虽然没有直接用于治疗,但它可以作为研究靶向癌细胞的光激活药物的模型化合物 .
作用机制
Target of Action
Disperse Yellow 9, also known as Seriplas Yellow PL or 1,4-Benzenediamine, N-(2,4-dinitrophenyl)-, is primarily used as a dye in various industries . Its primary targets are hydrophobic fibers such as polyester, nylon, and acrylic . The dye has a high affinity for these fibers due to its non-ionic nature and small molecular size .
Mode of Action
The mode of action of Disperse Yellow 9 involves the dye’s interaction with its target fibers. The dye molecules, being small and planar, can easily slide between the tightly packed polymer chains of the fibers . The polar functional groups attached to the dye, such as -NO2 and -CN, improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Biochemical Pathways
The biochemical pathways affected by Disperse Yellow 9 are primarily related to the dyeing process of hydrophobic fibers . The dye’s small size means that it is quite volatile and tends to sublime out of the polymer at sufficiently high temperatures .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Disperse Yellow 9, we can discuss its properties related to its distribution and stability in the dyeing process. The dye’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by its non-ionic nature and small molecular size . These properties allow the dye to distribute evenly across the target fibers and maintain its stability during the dyeing process .
Result of Action
The result of Disperse Yellow 9’s action is the successful dyeing of hydrophobic fibers. The dye imparts a yellow color to the fibers, which is stable and resistant to washing . Certain blue and violet disperse dyes with an anthraquinone structure, when exposed to nitrous oxide, will fade . This is known as gas fading, a defect of this dye .
Action Environment
The action, efficacy, and stability of Disperse Yellow 9 can be influenced by various environmental factors. For instance, the temperature of the dyeing process can affect the dye’s volatility and its ability to sublime out of the polymer . Additionally, the presence of other chemicals in the dye bath, such as carriers or dispersing agents, can also impact the dye’s performance .
属性
IUPAC Name |
4-N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHCJDATBJFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064288 | |
| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6373-73-5 | |
| Record name | Disperse Yellow 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seriplas Yellow PL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dinitrophenyl)-1,4-phenylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of polymer matrix influence the properties of Disperse Yellow 9 in NLO applications?
A: Studies have investigated the impact of different polymer matrices on the NLO properties and stability of Disperse Yellow 9. For instance, while Disperse Yellow 9 embedded in a polymethylmethacrylate (PMMA) matrix exhibited promising NLO properties, its thermal and temporal stability was limited. [] In contrast, using a polyetherimide (PI) matrix improved the stability, but potentially at the cost of lower NLO activity. [] This highlights the need to balance performance and stability when selecting a suitable matrix for specific applications.
Q2: Why is Disperse Yellow 9 considered an allergen, and what are the implications?
A: Disperse Yellow 9 is recognized as a potential contact allergen. [, ] This means that exposure to the dye, primarily through contact with textiles, can trigger allergic reactions in sensitized individuals. These reactions can manifest as contact dermatitis, with symptoms like itching, redness, and inflammation. [] The allergenic potential of Disperse Yellow 9 emphasizes the need for appropriate labeling, handling precautions during manufacturing and use, and awareness among consumers.
Q3: Are there analytical methods available for detecting and quantifying Disperse Yellow 9?
A: Yes, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to determine Disperse Yellow 9 levels in various matrices, including polyester sewing thread. [] This technique offers the sensitivity and selectivity required to monitor the dye's presence in consumer products and potentially assess exposure levels.
Q4: What are the environmental concerns associated with Disperse Yellow 9?
A: As a textile dye, Disperse Yellow 9 raises concerns regarding its potential release into wastewater from textile manufacturing and processing facilities. Its presence in wastewater can contribute to water pollution and pose risks to aquatic ecosystems. Research is ongoing to develop efficient bio-treatment methods using white-rot fungi and their enzymes to break down Disperse Yellow 9 and mitigate its environmental impact. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





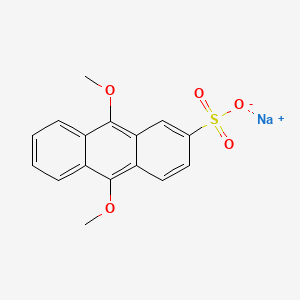
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
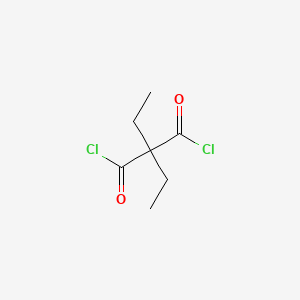
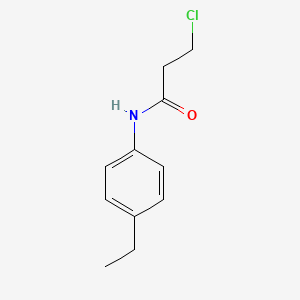
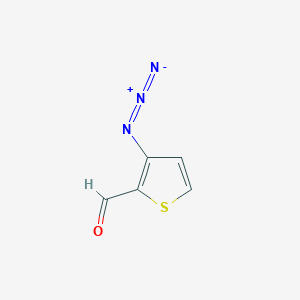

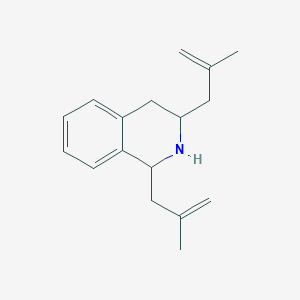
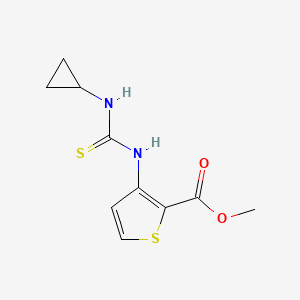
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)


